molecular formula C16H11ClN2OS B2592459 [2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 339022-30-9

[2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B2592459
CAS No.: 339022-30-9
M. Wt: 314.79
InChI Key: YRYIUNPJGDKLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 2-chloroaniline with a thiazole derivative under specific conditions. One common method includes the use of thionyl chloride (SOCl2) as a reagent to facilitate the formation of the thiazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, which can disrupt cellular processes in microorganisms. This inhibition is primarily due to the presence of the thiazole ring and the chloroaniline moiety, which interact with the active sites of the target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Bromoanilino)-1,3-thiazol-5-yl](phenyl)methanone
  • **2-(2-Fluoroanilino)-1,3-thiazol-5-yl](phenyl)methanone
  • **2-(2-Iodoanilino)-1,3-thiazol-5-yl](phenyl)methanone

Uniqueness

Compared to similar compounds, 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

[2-(2-chloroanilino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-4-5-9-13(12)19-16-18-10-14(21-16)15(20)11-6-2-1-3-7-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYIUNPJGDKLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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